
Icmt-IN-27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icmt-IN-27: is a potent inhibitor of the enzyme isoprenylcysteine carboxylmethyltransferase (ICMT). This compound has demonstrated significant activity with an IC50 value of 0.1 µM . ICMT is an enzyme involved in the post-translational modification of proteins, particularly those containing C-terminal CAAX or CXC motifs. These modifications are crucial for the proper localization and function of these proteins, many of which are involved in critical cellular processes such as cell migration, proliferation, and survival .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-27 involves the preparation of methylated tetrahydropyranyl derivatives. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production methods for this compound are not widely documentedThese suppliers often have proprietary methods for large-scale synthesis and purification of the compound to ensure its high purity and activity .
Analyse Des Réactions Chimiques
Types of Reactions: Icmt-IN-27 primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions include:
Reduction: Reduction reactions may also be possible, depending on the functional groups present in the compound.
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving this compound are not extensively detailed in the literature. typical organic solvents and catalysts used in similar reactions may include:
Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol, and other polar solvents.
Catalysts: Transition metal catalysts, acids, or bases depending on the specific reaction.
Major Products: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically derivatives of the original compound with modifications that may enhance its inhibitory activity or stability .
Applications De Recherche Scientifique
Icmt-IN-27 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Cancer Research: this compound is used to study the role of ICMT in cancer cell proliferation, migration, and metastasis.
Protein Modification Studies: The compound is used to explore the post-translational modifications of proteins, particularly those involved in critical cellular processes.
Drug Development: this compound serves as a lead compound for the development of new drugs targeting ICMT.
Biological Pathways Analysis: Researchers use this compound to study the molecular pathways regulated by ICMT and its substrates.
Mécanisme D'action
The mechanism of action of Icmt-IN-27 involves the inhibition of the enzyme isoprenylcysteine carboxylmethyltransferase (ICMT). ICMT catalyzes the final step of post-translational prenylation processing of proteins containing C-terminal CAAX or CXC motifs. This modification is crucial for the proper localization and function of these proteins .
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Icmt-IN-27 is unique in its potent inhibitory activity against ICMT. there are other compounds with similar functions:
Cysmethynil: A prototypical ICMT inhibitor identified through high-throughput screening.
Indole-based ICMT Inhibitors: These compounds have been developed to enhance the inhibitory activity and selectivity of ICMT inhibitors.
Uniqueness of this compound: this compound stands out due to its high potency (IC50 = 0.1 µM) and its ability to effectively inhibit ICMT, making it a valuable tool for scientific research and drug development .
Propriétés
Formule moléculaire |
C22H28FNO2 |
|---|---|
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
N-[2-[4-(4-fluorophenyl)-2,2-dimethyloxan-4-yl]ethyl]-3-methoxyaniline |
InChI |
InChI=1S/C22H28FNO2/c1-21(2)16-22(12-14-26-21,17-7-9-18(23)10-8-17)11-13-24-19-5-4-6-20(15-19)25-3/h4-10,15,24H,11-14,16H2,1-3H3 |
Clé InChI |
FSVYPXSGQVKMGG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCO1)(CCNC2=CC(=CC=C2)OC)C3=CC=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


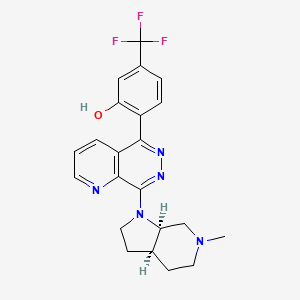
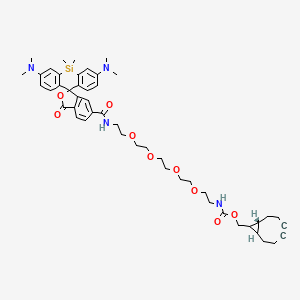
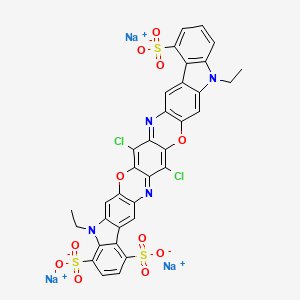

![[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate](/img/structure/B12384167.png)
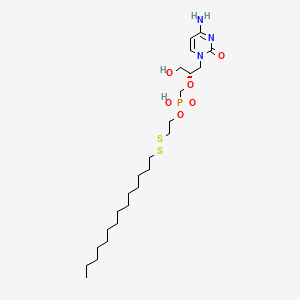

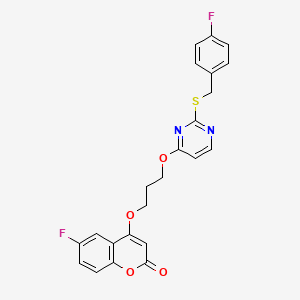
![2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B12384194.png)
![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)
![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride](/img/structure/B12384210.png)

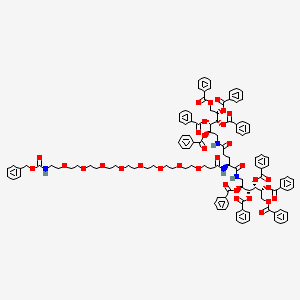
![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)
